REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:4].CN(C)CCN(C)C.C([Li])CCC.[Br:27]CCBr>C1COCC1>[Br:27][C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
CC(C(=O)NC=1C=NC=CC1)(C)C
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Name
|
|
Quantity
|
52.2 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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350 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
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cannula
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
30.2 mL
|
Type
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reactant
|
Smiles
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BrCCBr
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
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at −10° C. for 90 min
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Duration
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90 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min, at −10° C. for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated aqueous ammonium chloride solution
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Type
|
ADDITION
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Details
|
A 600 mL portion of ethyl acetate was next added
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Type
|
WASH
|
Details
|
the mixture was washed sequentially with water and saturated aqueous brine (400 mL each)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 100% ethyl acetate/hexanes gradient)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |